molecular formula C11H10N2OS B6385507 2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95% CAS No. 1111104-34-7

2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95%

Cat. No. B6385507
CAS RN: 1111104-34-7
M. Wt: 218.28 g/mol
InChI Key: ZRFWWTOGQALEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(4-methylthiophenyl)pyrimidine (2H5MTP) is a chemical compound with a molecular formula of C7H7N3O. It is a member of the pyrimidine family, which includes other compounds such as cytosine and uracil. 2H5MTP has a variety of applications in scientific research, including as a synthetic intermediate, as a biochemical probe, and as a tool for studying the effects of drugs on biological systems.

Scientific Research Applications

2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95% has a variety of applications in scientific research. It has been used as a synthetic intermediate in the synthesis of other compounds, as a biochemical probe to study the effects of drugs on biological systems, and as a tool for studying the structure and function of enzymes. 2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95% has also been used as a substrate for the synthesis of other compounds, such as the anticonvulsant drug lamotrigine.

Mechanism of Action

2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95% is thought to act as an agonist at certain G-protein coupled receptors, leading to the activation of downstream signaling pathways. It is also thought to interact with other proteins, such as enzymes, to modulate their activity.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including cytochrome P450 enzymes. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin. In addition, 2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95% has been shown to have anticonvulsant, anti-inflammatory, and analgesic effects.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a low toxicity. However, there are some limitations to using 2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95% in lab experiments. It is not very soluble in water and is not very stable in the presence of light or heat.

Future Directions

There are a variety of potential future directions for the study of 2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95%. These include further investigation into its mechanism of action, further investigation into its biochemical and physiological effects, and further investigation into its potential therapeutic applications. Additionally, 2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95% could be used as a tool for studying the structure and function of other proteins, such as enzymes, or for screening for new drugs. Finally, 2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95% could be used as a tool for studying the effects of drugs on biological systems.

Synthesis Methods

2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95% can be synthesized using a variety of methods, including the Biginelli reaction, the Knoevenagel condensation, and the Ugi four-component reaction. The Biginelli reaction involves the reaction of aldehydes, urea, and ethyl acetoacetate in the presence of a base catalyst to form 2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95%. The Knoevenagel condensation involves the reaction of an aldehyde, a ketone, and an amine in the presence of a base catalyst to form 2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95%. The Ugi four-component reaction involves the reaction of an aldehyde, a ketone, an amine, and an isocyanide to form 2-Hydroxy-5-(4-methylthiophenyl)pyrimidine, 95%.

properties

IUPAC Name

5-(4-methylsulfanylphenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15-10-4-2-8(3-5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFWWTOGQALEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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